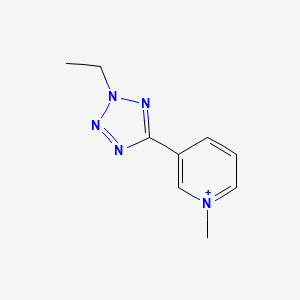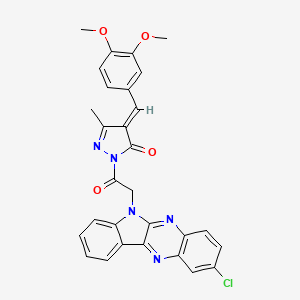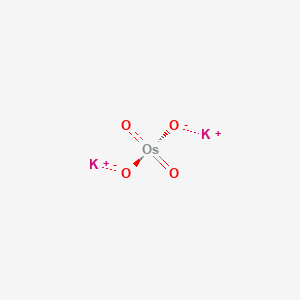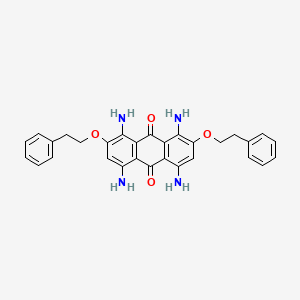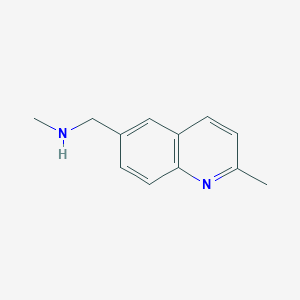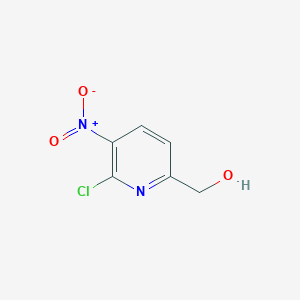
4-(3-Chloropropyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloropropyl)-1,1’-biphenyl is an organic compound characterized by a biphenyl structure with a chloropropyl substituent at the para position of one of the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-1,1’-biphenyl typically involves the reaction of 4-bromobiphenyl with 3-chloropropyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the Grignard reagent attacks the bromine-substituted biphenyl, replacing the bromine atom with the chloropropyl group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of 4-(3-Chloropropyl)-1,1’-biphenyl can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as distillation or recrystallization to obtain high-purity product.
化学反应分析
Types of Reactions
4-(3-Chloropropyl)-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloropropyl group can lead to the formation of propyl-substituted biphenyl.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups, such as amines, thiols, or ethers.
Oxidation Reactions: Hydroxylated or carbonylated biphenyl compounds.
Reduction Reactions: Propyl-substituted biphenyl.
科学研究应用
4-(3-Chloropropyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and liquid crystals.
作用机制
The mechanism of action of 4-(3-Chloropropyl)-1,1’-biphenyl and its derivatives depends on the specific application and target. In biological systems, the compound may interact with cellular receptors or enzymes, leading to changes in cellular function. For example, derivatives with antimicrobial properties may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
相似化合物的比较
Similar Compounds
4-(3-Chloropropyl)phenol: Similar structure but with a hydroxyl group instead of a second phenyl ring.
4-(3-Chloropropyl)morpholine: Contains a morpholine ring instead of a biphenyl structure.
4-(3-Chloropropylcarbamoyl)phenylboronic acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness
4-(3-Chloropropyl)-1,1’-biphenyl is unique due to its biphenyl structure, which imparts specific chemical properties and reactivity. The presence of the chloropropyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
61221-46-3 |
|---|---|
分子式 |
C15H15Cl |
分子量 |
230.73 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-4-phenylbenzene |
InChI |
InChI=1S/C15H15Cl/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2 |
InChI 键 |
VUKYUQAHYMUFNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



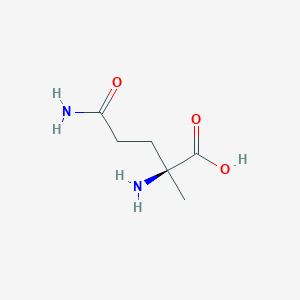
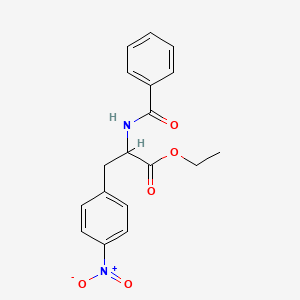
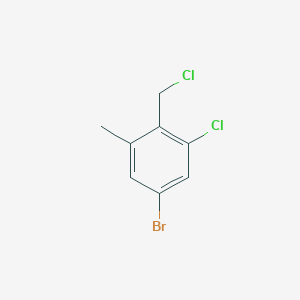
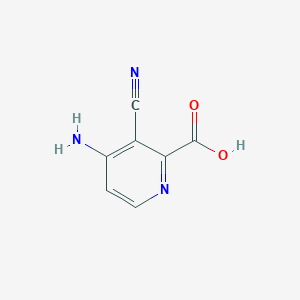
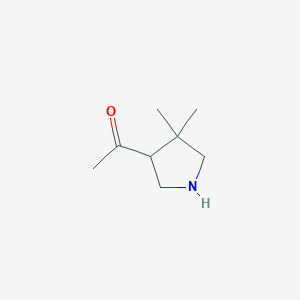
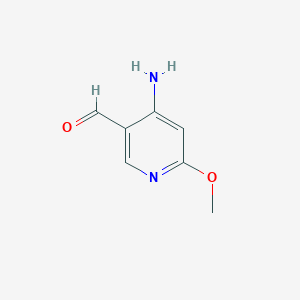
![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)
